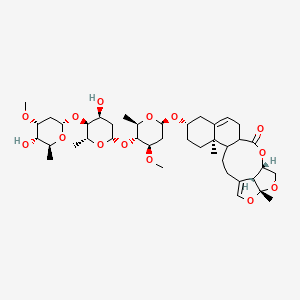

cynatratoside B

Description

Properties

IUPAC Name |

(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26?,27?,28-,29+,30+,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQDRWSHVALSEO-UICQOQLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3OC)O[C@H]4CC[C@@]5(C6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies of Cynatratoside B

Extraction Procedures from Plant Materials

The initial step in isolating cynatratoside B is the extraction of crude compounds from the plant material, typically the dried roots. nih.govnih.gov This process is designed to efficiently remove a broad range of secondary metabolites, including the target steroidal glycosides.

Ethanol (B145695) is a commonly employed solvent for the initial extraction process due to its ability to dissolve a wide spectrum of polar and moderately non-polar compounds. rroij.commiamioh.edu The plant material, usually dried and pulverized roots, is subjected to extraction with aqueous ethanol solutions. nih.gov Studies have utilized various concentrations of ethanol, including 95% and 30%, to prepare the crude extract. nih.govresearchgate.net The extraction is often performed under reflux, where the solvent is continuously boiled, vaporized, and condensed back into the flask containing the plant material, ensuring a thorough extraction over several hours. scielo.br Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract. scielo.br

| Plant Source | Plant Part | Ethanol Concentration | Extraction Method | Reference |

|---|---|---|---|---|

| Cynanchum stauntonii | Roots | 95% | Not specified in abstract | nih.gov |

| Cynanchum atratum | Not specified | 30% | Not specified in abstract | researchgate.net |

| Cynanchum paniculatum | Roots and Rhizomes | 90% | Reflux extraction | scielo.br |

Following the initial ethanol extraction, the resulting crude extract is subjected to sequential solvent partitioning, also known as liquid-liquid extraction. springernature.comorganomation.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. libretexts.org The crude ethanol extract is often suspended in water and then sequentially extracted with a series of organic solvents of increasing polarity. mdpi.com A typical partitioning scheme might involve solvents such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. google.com This process divides the complex crude extract into several fractions with reduced complexity. This compound, as a steroidal glycoside, is expected to partition into the more polar organic fractions, such as ethyl acetate or n-butanol, separating it from highly non-polar compounds like fats and waxes (in the n-hexane fraction) and highly polar compounds like sugars and salts (remaining in the aqueous fraction). This fractionation is a crucial step for simplifying the mixture before chromatographic separation. springernature.com

Chromatographic Separation Strategies

Chromatography is the cornerstone for the purification of this compound from the fractionated extracts. rroij.com A combination of different chromatographic methods is typically required to achieve high purity.

Silica (B1680970) gel column chromatography is a widely used liquid-solid chromatography technique for purifying compounds from plant extracts. libretexts.orglabbox.eu The stationary phase, silica gel, is a polar adsorbent. mz-at.de Fractions obtained from solvent partitioning (e.g., the ethyl acetate fraction) are loaded onto the top of a column packed with silica gel. google.com A mobile phase, consisting of a mixture of organic solvents, is then passed through the column. Compounds are separated based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. libretexts.org For the separation of cynatratosides, a gradient elution is often used, where the polarity of the mobile phase is gradually increased. A reported solvent system for separating this compound includes a mixture of n-hexane, ethyl acetate (EtOAc), and methanol (B129727) (MeOH). google.com This step yields multiple sub-fractions, significantly enriching the concentration of this compound in one or more of these fractions.

Macroporous resin chromatography is an effective technique for the enrichment and preliminary purification of compounds from crude extracts, often used before silica gel chromatography. jmb.or.krnih.govusu.edu These resins are synthetic polymers with a porous structure that can adsorb and separate molecules based on polarity and molecular weight. rsc.org In a typical application, a crude ethanol extract is dissolved in water and passed through a column packed with a macroporous resin, such as HPD-100 or Amberlite XAD-7HP. scielo.brrsc.org After loading, the column is washed with water to remove highly polar impurities like sugars and salts. The adsorbed compounds, including this compound, are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 70%, 95% ethanol). scielo.br The fraction eluted with 70% ethanol has been shown to be effective for collecting steroidal glycosides from Cynanchum species. scielo.br This method serves as an excellent cleanup and concentration step, providing a product with significantly increased purity of the target compounds. jmb.or.krrsc.org

Preparative High-Performance Liquid Chromatography (HPLC) is frequently the final step in the purification process to isolate this compound to a high degree of purity. chromatographyonline.com This technique utilizes high pressure to pass the mobile phase through a column packed with small-particle stationary phases, leading to high-resolution separations. google.com For the isolation of steroidal glycosides, a reversed-phase column (e.g., C18) is commonly used. nih.govscielo.br In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. Fractions enriched with this compound from previous chromatographic steps are dissolved in a suitable solvent and injected into the HPLC system. mdpi.com Separation is achieved using a gradient elution with a mobile phase typically consisting of methanol/water or acetonitrile (B52724)/water. nih.govscielo.br The effluent is monitored by a detector (e.g., UV), and the specific peak corresponding to this compound is collected. mdpi.com

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose in Workflow | Reference |

|---|---|---|---|---|

| Macroporous Resin Chromatography | HPD-100, XAD-7HP | Stepwise gradient of EtOH-H₂O (e.g., 30%, 70%, 95%) | Initial cleanup and enrichment of glycosides | scielo.brrsc.org |

| Silica Gel Column Chromatography | Silica Gel (e.g., 200-300 mesh) | Gradient of n-hexane:EtOAc:MeOH | Fractionation of enriched extract | google.com |

| Preparative HPLC | Reversed-Phase C18 | Gradient of CH₃CN/H₂O or MeOH/H₂O | Final purification to isolate pure compound | nih.govscielo.br |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a principal strategy employed to isolate specific bioactive compounds from complex natural extracts. This method systematically separates a crude extract into various fractions, and each fraction is tested for a specific biological activity. The most active fractions are then subjected to further separation and purification until a pure, active compound is isolated. This approach has been instrumental in the isolation of this compound from different plant sources by targeting its distinct biological activities.

Detailed Research Findings

Research has successfully utilized bioassay-guided fractionation to isolate this compound by focusing on its pharmacological properties, such as airway smooth muscle relaxation and cytotoxicity.

One prominent study focused on the traditional use of Cynanchum stauntonii as an antitussive herbal medicine. acs.org The researchers employed an ex vivo bioassay to guide the fractionation process. acs.orgnih.gov The initial extract from the roots of C. stauntonii was separated, and the resulting subfractions were tested for their ability to inhibit contractions in isolated rat tracheal rings. acs.orgnih.gov This specific bioassay led to the identification of this compound as the potent active component responsible for the observed airway smooth muscle relaxant effects. acs.org

Another application of this methodology relies on the cytotoxic properties of this compound. It has been identified as having potent inhibitory activities against several human cancer cell lines, including HL-60, HT-29, PC-3, and MCF-7, after being isolated from Cynanchum paniculatum. researchgate.net In this context, a cytotoxicity assay serves as the bioassay. Fractions of the plant extract are tested for their ability to kill cancer cells, and the most potent fractions are further purified to isolate the active compounds like this compound. researchgate.net

This strategy is not unique to this compound but is widely applied to isolate other C21 steroidal glycosides from the Cynanchum genus. For instance, bioassay-guided fractionation has been used to isolate cynatratoside-A and cynanversicoside C from Cynanchum paniculatum based on their antiparasitic activity against Ichthyophthirius multifiliis. cambridge.org Similarly, cynatratoside-C was isolated from Cynanchum atratum by guiding the fractionation with assays for anti-inflammatory and antiparasitic effects. researchgate.netresearchgate.netusda.govint-res.comusda.gov

The table below summarizes the key aspects of bioassay-guided fractionation used in the isolation of this compound.

Table 1: Bioassay-Guided Fractionation Details for this compound

| Plant Source | Bioassay | Target Activity | Active Principle Identified |

|---|---|---|---|

| Cynanchum stauntonii | Inhibition of contraction in isolated rat tracheal rings | Airway smooth muscle relaxation | This compound acs.orgnih.gov |

The effectiveness of the bioassay is paramount to the success of this isolation technique. The selection of the assay is typically informed by the ethnobotanical use of the plant or by broad screening for pharmacological activities.

Table 2: Bioactivities of this compound Utilized for Guided Fractionation

| Bioactivity | Assay Type | Cell/Tissue Model | Research Outcome |

|---|---|---|---|

| Airway Relaxation | Ex vivo functional assay | Isolated rat tracheal rings | Identified as a potent smooth muscle relaxant acs.org |

These examples underscore the precision of bioassay-guided fractionation in navigating the chemical complexity of plant extracts to pinpoint specific compounds like this compound responsible for their therapeutic effects.

Structural Elucidation and Chemodiversity of Cynatratoside B

Related C21 Steroidal Glycosides within the Cynanchum Genus

Structural Analogs and Oligoglycoside Variations

The chemical diversity of C21 steroidal glycosides isolated from Cynanchum species is extensive, with cynatratoside B being a member of a larger family of structurally related compounds. These analogs, primarily other cynatratosides, share a common pregnane-type steroidal skeleton but exhibit significant variations in their oligoglycoside chains and, to a lesser extent, in the structure of their aglycone moieties. These variations are crucial for understanding the structure-activity relationships within this class of compounds.

The primary structural analogs of this compound include cynatratoside A, C, D, E, and F, all of which have been isolated from Cynanchum atratum or related species like Cynanchum stauntonii. invivochem.comtandfonline.comresearchgate.netmdpi.commedchemexpress.comresearchgate.netnih.gov The core difference between these compounds lies in the number and type of sugar units attached to the aglycone at the C-3 position, as well as the nature of the aglycone itself.

This compound is structurally defined as amplexicogenin C-3-O-β-D-oleandropyranoside. mdpi.com Its aglycone, amplexicogenin C, is a C21 steroid. The glycosidic substitution consists of a single oleandropyranose sugar unit.

In contrast, its analogs feature more complex oligosaccharide chains. For instance, cynatratoside A is composed of the aglycone glaucogenin A, which is linked to a disaccharide chain: β-D-digitoxopyranosyl-(1→4)-O-β-D-oleandropyranoside. This highlights a key variation where both the aglycone and the length of the sugar chain differ from this compound.

Further diversity is seen in other analogs. Cynatratoside C possesses a trisaccharide chain attached to its aglycone. biocrick.comresearchgate.net Cynatratoside D is an even larger oligoglycoside. medchemexpress.com The structure of cynatratoside E has also been elucidated, contributing to the understanding of the structural variety within this group. mdpi.comnih.gov Cynatratoside F is another known analog isolated alongside these compounds, featuring variations in its glycosidic structure. tandfonline.comresearchgate.netnii.ac.jp

These structural variations are not limited to the cynatratoside series. Other related glycosides isolated from Cynanchum species, such as the cynanosides and amplexicosides, exhibit different aglycones (e.g., amplexicogenin B, amplexicogenin D, stauntogenin) and diverse sugar combinations, including monosaccharides like D-cymarose, D-digitoxose, and D-thevetose. sci-hub.setandfonline.comresearchgate.netnih.gov The aglycones themselves can vary, with glaucogenin A, glaucogenin C, and paniculatumogenin being other examples found in this family of compounds. mdpi.comresearchgate.netnih.govsci-hub.sesioc.ac.cn

The detailed comparison of these structures is essential for correlating specific structural features with biological activity. The table below summarizes the known structural variations among this compound and its primary analogs.

Preclinical Biological Activities and Mechanistic Investigations of Cynatratoside B

Modulation of Airway Smooth Muscle Function

Recent studies have highlighted the potential of cynatratoside B as a modulator of airway smooth muscle tone. This has been demonstrated through its inhibitory effects on contractions induced by cholinergic agonists in ex vivo models, suggesting a mechanism of action relevant to respiratory physiology.

Inhibition of Acetylcholine-Induced Tracheal Contraction in ex vivo Models

In ex vivo studies utilizing isolated rat tracheal rings, this compound has demonstrated a potent inhibitory effect on contractions induced by acetylcholine. nih.gov Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, typically causes contraction of the airway smooth muscle. nih.gov The ability of this compound to counteract this effect points to its potential as a bronchodilatory agent. Bioassay-guided fractionation of extracts from the roots of Cynanchum stauntonii, a plant used in traditional medicine for cough relief, identified this compound as a primary active component responsible for this airway relaxation. nih.gov

Effects on Carbachol-Induced Tracheal Contraction

Further supporting its relaxant effects on airway smooth muscle, this compound has also been shown to potently inhibit tracheal contractions induced by carbachol. nih.gov Carbachol is a cholinergic agonist that is resistant to breakdown by acetylcholinesterase, leading to a more sustained contractile response in tissues like the trachea. The inhibition of carbachol-induced contractions by this compound underscores the compound's significant activity in modulating cholinergic signaling pathways within the airway smooth muscle.

Inhibitory Effects of this compound on Tracheal Contractions

| Agonist | Model System | Observed Effect | Reference |

|---|---|---|---|

| Acetylcholine | Isolated Rat Tracheal Rings | Potent Inhibition of Contraction | nih.gov |

| Carbachol | Isolated Rat Tracheal Rings | Potent Inhibition of Contraction | nih.gov |

Implications for Airway Physiology Research

The demonstrated ability of this compound to relax pre-contracted airway smooth muscle has significant implications for respiratory physiology research. These findings provide a scientific basis for the traditional use of Cynanchum stauntonii as an antitussive agent. nih.gov The compound serves as a valuable pharmacological tool for investigating the mechanisms of airway smooth muscle contraction and relaxation. Further research into its specific molecular targets within the cholinergic signaling cascade could provide new insights into the pathophysiology of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where bronchoconstriction is a key feature.

Neurobiological and Cholinergic System Modulation

Acetylcholinesterase (AChE) Inhibitory Activity

Following a comprehensive review of the available scientific literature, no studies were found that specifically investigate or report on the acetylcholinesterase (AChE) inhibitory activity of this compound.

Reversible and Non-Competitive Inhibition Kinetics

As no evidence of acetylcholinesterase inhibitory activity for this compound was found, there is consequently no available data on its inhibition kinetics, including whether such inhibition would be reversible or non-competitive.

Molecular Interactions with Cholinergic Synapses

Research has identified that this compound, a steroidal glycoside from Cynanchum stauntonii, exhibits activity related to cholinergic signaling. Specifically, this compound has been shown to have a potent inhibitory effect on tracheal contractions induced by both acetylcholine and carbachol in isolated rat tracheal rings. acs.orgnih.gov This suggests that this compound interacts with the cholinergic system, likely as an antagonist at muscarinic receptors, given that it inhibits the action of both the endogenous neurotransmitter (acetylcholine) and a direct receptor agonist (carbachol). acs.orgnih.gov This activity points to a direct molecular interaction with components of cholinergic signaling pathways. acs.orgnih.gov

Cognitive Function Modulation in Preclinical Models

There is currently no available scientific literature detailing the effects of this compound on cognitive function in preclinical models.

Immunomodulatory and Anti-Inflammatory Activities

Detailed mechanistic studies on the immunomodulatory and anti-inflammatory activities of this compound are not available in the current scientific literature. However, extensive research has been conducted on the closely related compound, cynatratoside-C, which demonstrates significant anti-inflammatory properties.

Regulation of Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α) in Cell Lines

No studies specifically investigating the effect of this compound on the expression of inflammatory cytokines in cell lines were found. In contrast, ex vivo tests on cynatratoside-C have shown that it inhibits the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated primary mouse mammary epithelial cells. nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

There is no available research on the direct effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies on cynatratoside-C have demonstrated that it suppresses the phosphorylation of the NF-κB p65 subunit and the degradation of the inhibitor of NF-κBα (IκBα). nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Specific data on the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by this compound is not present in the available literature. Research on cynatratoside-C indicates that it can suppress the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in the MAPK signaling pathway. nih.gov

Impact on Splenocyte Proliferation in vitro

There is no scientific literature available that describes the impact of this compound on the proliferation of splenocytes in vitro.

Other Investigated Biological Activities in Preclinical Contexts

Effects on Metabolic Pathways (e.g., Lipogenesis, Fatty Acid Oxidation in Cynanchum atratum extracts)semanticscholar.org

Preclinical research indicates that extracts of Cynanchum atratum (CAE), which contain this compound, play a significant role in modulating metabolic pathways, particularly those governing lipid homeostasis. nih.gov Studies utilizing animal models of diet-induced metabolic dysfunction have demonstrated that CAE can effectively rebalance the processes of lipogenesis (fat synthesis) and fatty acid oxidation (fat breakdown). nih.gov

In a study involving mice fed a high-fat, high-fructose diet, a six-week treatment with CAE was found to significantly reduce the weights of the body, liver, and mesenteric fat. nih.gov The primary mechanism for this effect was identified as the extract's ability to correct imbalances in lipid metabolism. nih.gov CAE was shown to exert anti-hepatic steatosis (fatty liver) effects by concurrently reducing lipogenesis and enhancing fatty acid oxidation. nih.gov

The molecular investigations into these effects revealed that CAE treatment normalized the hepatic expression of key proteins and genes involved in lipid metabolism. nih.gov Notably, the extract stimulated the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov The activation of AMPK is known to improve glucose uptake and enhance lipid oxidation in tissues like the liver. nih.gov The study found that CAE phosphorylated AMPK at a rate even higher than metformin, a standard anti-diabetic agent used as a positive control. nih.gov Furthermore, CAE treatment favorably modulated other critical regulators, including peroxisome proliferator-activated receptor-alpha (PPAR-α), sterol regulatory element-binding protein 1 (SREBP-1), sirtuin 1 (SIRT1), fatty acid synthase (FAS), and carnitine palmitoyltransferase I (CTP1). nih.gov

The collective findings suggest that the metabolic benefits of Cynanchum atratum extract are mediated through the activation of the AMPK and PPARα signaling pathways, leading to a reduction in fat synthesis and an increase in fat burning. nih.gov

Table 1: Effects of Cynanchum atratum Extract (CAE) on Key Regulators of Lipid Metabolism

| Molecule | Primary Function in Lipid Metabolism | Effect of CAE Treatment in Diet-Induced Obese Mice |

| AMPK | Central energy sensor; enhances fatty acid oxidation | Increased phosphorylation (activation) nih.gov |

| PPAR-α | Regulates gene expression for fatty acid oxidation | Normalized expression nih.gov |

| SREBP-1 | Transcription factor that promotes lipogenesis | Normalized expression nih.gov |

| FAS | Key enzyme in fatty acid synthesis (lipogenesis) | Normalized expression nih.gov |

| CTP1 | Essential enzyme for fatty acid oxidation | Normalized expression nih.gov |

Advanced Analytical Methodologies for Research Applications of Cynatratoside B

Quantitative Analysis and Method Validation

Accurate quantification of cynatratoside B in various matrices is fundamental for pharmacological and phytochemical studies. Validated analytical methods ensure the reliability and consistency of experimental results.

High-Performance Liquid Chromatography (HPLC) for Detection and Fingerprinting

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound in herbal extracts. The development of a validated HPLC method is crucial for quality control and standardization of plant materials containing this compound.

Method validation, in line with guidelines from the International Conference on Harmonisation (ICH), typically involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of compounds like this compound, a reversed-phase C18 column is commonly employed with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like formic acid to improve peak shape. Detection is usually carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

While a specific, fully validated HPLC method for the quantitative analysis of this compound with comprehensive data tables is not extensively detailed in publicly available literature, the principles of such a method can be inferred from studies on similar compounds. A typical validation process would generate data as illustrated in the hypothetical table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Linearity (R²) | > 0.999 | 0.9995 |

| Intra-day Precision (RSD%) | < 2% | 1.2% |

| Inter-day Precision (RSD%) | < 2% | 1.5% |

| Accuracy (Recovery %) | 80-120% | 98.5% - 101.2% |

| LOD (µg/mL) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio > 10 | 0.3 µg/mL |

Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS)

For a more in-depth structural characterization and sensitive quantification of this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) is an indispensable tool. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which aids in the unequivocal identification of the compound and its metabolites.

The UPLC system offers faster analysis times and better resolution compared to conventional HPLC. When coupled with a Q-Orbitrap mass spectrometer, it allows for the acquisition of high-resolution full-scan MS and tandem MS (MS/MS) data. The fragmentation patterns obtained from MS/MS experiments are crucial for the structural elucidation of C21 steroidal glycosides, including this compound. Studies on the chemical constituents of Cynanchum species have successfully utilized UPLC-Q-Orbitrap MS for the rapid identification of these complex glycosides. The accurate mass data helps in determining the elemental composition, and the fragmentation data provides information about the aglycone core and the sugar moieties.

Development of Specific Detection Protocols

The development of highly specific detection protocols is essential for the rapid and sensitive screening of this compound in a large number of samples. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a promising approach. These methods rely on the specific binding between an antibody and the target analyte (antigen).

The development of a specific immunoassay for this compound would involve:

Hapten Synthesis: Modifying the this compound molecule to make it immunogenic.

Immunization: Conjugating the hapten to a carrier protein and immunizing animals to produce antibodies.

Monoclonal Antibody Production: Generating hybridoma cells that produce monoclonal antibodies with high specificity and affinity for this compound.

Assay Development: Establishing a competitive ELISA format where this compound in the sample competes with a labeled form of the compound for binding to the limited amount of antibody.

While a specific immunoassay for this compound has not been widely reported, the successful development of such assays for other small molecules suggests its feasibility and potential for high-throughput analysis.

Computational and Systems Biology Approaches

Computational tools and systems biology approaches are increasingly being used to predict the biological activities and mechanisms of action of natural products like this compound.

Network Pharmacology for Multi-Target Prediction

Network pharmacology is a powerful in silico approach that integrates pharmacology, bioinformatics, and systems biology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. This methodology is particularly well-suited for understanding the multi-target and multi-pathway effects of herbal medicines and their active components.

A network pharmacology study on the active components of Cynanchum paniculatum identified this compound as a key bioactive compound. researchgate.netpreprints.orgmdpi.com By constructing and analyzing a "compound-target-disease" network, potential protein targets of this compound were predicted. These targets are often involved in various biological pathways, providing insights into the compound's potential therapeutic applications.

The table below lists some of the potential targets of this compound as identified through network pharmacology analysis of Cynanchum paniculatum. preprints.orgmdpi.com

| Potential Target | Gene Symbol | Associated Function/Pathway |

|---|---|---|

| Phosphatidylinositol 3-kinase catalytic subunit alpha | PIK3CA | Cell signaling, growth, and proliferation |

| Mitogen-activated protein kinase 1 | MAPK1 | Signal transduction, inflammatory response |

| Dual specificity mitogen-activated protein kinase kinase 1 | MAP2K1 | MAPK signaling pathway |

| Janus kinase 2 | JAK2 | JAK-STAT signaling pathway, inflammation |

| FYN proto-oncogene, Src family tyrosine kinase | FYN | Signal transduction, cell adhesion |

| Acetylcholinesterase | ACHE | Neurotransmission |

| Cholinergic receptor nicotinic alpha 7 subunit | CHRNA7 | Neurotransmission, anti-inflammatory reflex |

| Cholinergic receptor nicotinic alpha 4 subunit | CHRNA4 | Neurotransmission |

| Cholinergic receptor nicotinic beta 2 subunit | CHRNB2 | Neurotransmission |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

Given the known anti-inflammatory properties of compounds from the Cynanchum genus, molecular docking studies can be employed to investigate the interaction of this compound with key proteins involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. researchgate.netmdpi.comsciforum.netnih.govnih.gov A typical molecular docking study would involve:

Preparation of the 3D structure of this compound.

Retrieval of the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking the ligand into the active site of the protein using specialized software.

Analyzing the docking results, including the binding energy (a lower binding energy generally indicates a more stable complex) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Bioinformatics Analysis in Mechanism Elucidation

Modern pharmacological research increasingly leverages bioinformatics methodologies to decipher the complex mechanisms of action of natural compounds. In the case of this compound, while direct and comprehensive bioinformatics studies are still emerging, a strategic computational approach can be outlined based on its known biological activities and the established effects of closely related compounds. Such an approach is pivotal for predicting molecular targets, understanding pathway perturbations, and constructing a holistic view of its pharmacological effects, including its potent airway smooth muscle relaxant properties and potential anti-inflammatory activities.

Target Prediction and Identification

The initial step in the bioinformatics elucidation of this compound's mechanism involves the prediction of its direct molecular targets. This can be accomplished using a variety of computational tools and databases that correlate the chemical structure of a ligand with potential protein binding partners. For instance, platforms like SwissTargetPrediction, SuperPred, and PharmMapper utilize algorithms based on 2D and 3D chemical similarity to forecast interactions with a high degree of accuracy. nih.govmdpi.combiorxiv.org

Given the established anti-inflammatory effects of the structurally similar cynatratoside C, which is known to modulate the Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, it is plausible that this compound interacts with components of these cascades. mdpi.comnih.gov Furthermore, its pronounced effect on smooth muscle relaxation suggests potential interactions with receptors, ion channels, or enzymes that regulate smooth muscle tone. A hypothetical list of predicted targets for this compound, based on such an in silico screening, is presented in Table 1.

Table 1: Predicted Molecular Targets of this compound

| Protein Target | Gene Symbol | Function | Relevance to Known Activities |

|---|---|---|---|

| Mitogen-activated protein kinase 8 | MAPK8 (JNK1) | Key component of the MAPK signaling pathway, involved in stress and inflammatory responses. | Potential role in anti-inflammatory effects. |

| Nuclear factor NF-kappa-B p65 subunit | RELA | A subunit of the NF-κB complex, a master regulator of inflammation. | Central to the anti-inflammatory mechanism. |

| Toll-like receptor 4 | TLR4 | A pattern recognition receptor that initiates inflammatory responses. | A likely upstream target in the anti-inflammatory cascade. |

| Rho-associated protein kinase 1 | ROCK1 | An enzyme involved in the regulation of smooth muscle contraction. | A plausible target for smooth muscle relaxant effects. |

| Myosin light chain kinase, smooth muscle | MYLK | A key enzyme in the initiation of smooth muscle contraction. | Direct modulation could explain the relaxant properties. |

Pathway Enrichment and Functional Annotation

Subsequent to the identification of potential targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are employed to contextualize these targets within broader biological systems. preprints.orgdiscoveryjournals.org GO analysis categorizes the target genes into functional groups related to biological processes, cellular components, and molecular functions, thereby providing insights into the compound's systemic effects. KEGG analysis, on the other hand, maps the targets to specific signaling pathways, offering a more detailed view of the molecular cascades that this compound might modulate.

For this compound, it is anticipated that GO analysis would reveal an enrichment of terms associated with the regulation of inflammatory response, cytokine production, and smooth muscle contraction. Similarly, KEGG pathway analysis would likely highlight the MAPK signaling pathway, the NF-κB signaling pathway, and pathways related to vascular smooth muscle contraction, corroborating the predicted targets and observed physiological effects. Table 2 provides a hypothetical summary of such an enrichment analysis.

Table 2: Hypothetical GO and KEGG Enrichment Analysis for this compound Targets

| Analysis Type | Term/Pathway ID | Description | p-value |

|---|---|---|---|

| Gene Ontology (Biological Process) | GO:0006954 | Inflammatory response | < 0.001 |

| GO:0007242 | Intracellular signaling cascade | < 0.005 | |

| GO:0006936 | Smooth muscle contraction | < 0.01 | |

| KEGG Pathway | hsa04010 | MAPK signaling pathway | < 0.001 |

| hsa04064 | NF-kappa B signaling pathway | < 0.005 | |

| hsa04270 | Vascular smooth muscle contraction | < 0.01 |

Network Pharmacology

To integrate the complex data generated from target prediction and pathway analysis, network pharmacology provides a powerful framework. secondarymetabolites.orgresearchgate.net This approach involves the construction of a "compound-target-pathway" interaction network, which visually represents the relationships between this compound, its predicted protein targets, and the biological pathways they regulate. Tools such as Cytoscape are instrumental in building and analyzing these networks.

The analysis of such a network can reveal key regulatory nodes (hub proteins) that are central to the compound's mechanism of action. For this compound, it is hypothesized that proteins like RELA (p65) and MAPK8 (JNK1) would emerge as hub proteins, underscoring their critical role in mediating the compound's anti-inflammatory effects. This systems-level perspective is invaluable for understanding the polypharmacological nature of natural products, where a single compound can influence multiple targets and pathways to produce a therapeutic effect.

Future Research Directions and Methodological Enhancements

Further Elucidation of Structure-Activity Relationships for Cynatratoside B and Analogs

A crucial area of future research lies in the detailed exploration of the structure-activity relationships (SAR) of this compound and its synthetic or naturally occurring analogs. Understanding how specific structural features of the molecule contribute to its biological effects is paramount for designing more potent and selective derivatives.

Key areas of focus should include:

The Glycosidic Moiety: The nature and number of sugar units attached to the steroidal aglycone are likely to be critical determinants of activity. pnas.org Systematic variation of the sugar residues could reveal their role in solubility, cell permeability, and interaction with biological targets.

The Steroidal Core: Modifications to the steroidal nucleus, such as the introduction or removal of hydroxyl groups or unsaturation, could significantly impact biological activity. uomustansiriyah.edu.iq For instance, research on other steroidal compounds has shown that substitutions on the A, C, or D rings can alter receptor binding and potency. uomustansiriyah.edu.iq

The Aglycone: The specific structure of the aglycone, glaucogenin C, is a key feature. pnas.org Investigating analogs with modified aglycones will help to pinpoint the essential structural motifs for its biological actions.

A comprehensive SAR study will provide a roadmap for the rational design of novel analogs with improved therapeutic indices.

In-depth Investigation of Molecular Targets and Signaling Pathways

While preliminary studies have shed some light on the mechanisms of action of this compound and its close analog, cynatratoside C, a more profound understanding of their molecular targets and the signaling cascades they modulate is required.

Initial research indicates that cynatratoside C exerts anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov Specifically, it has been shown to inhibit the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-jun NH2-terminal kinase (JNK). researchgate.netnih.gov Future research should aim to:

Confirm Direct Targets: Utilize techniques such as affinity chromatography, pull-down assays, and computational docking studies to definitively identify the direct binding partners of this compound. researchgate.net

Expand Pathway Analysis: Investigate the effects of this compound on other relevant signaling pathways implicated in inflammation, cell proliferation, and other potential therapeutic areas. This could include pathways like the PI3K-Akt signaling pathway. researchgate.netresearchgate.net

Validate in Diverse Cell Types: Examine the effects of this compound on its identified targets and pathways in a variety of cell lines and primary cells relevant to its potential therapeutic applications.

| Analog | Signaling Pathway | Key Mediators Affected | Observed Effect |

|---|---|---|---|

| Cynatratoside C | TLR4/NF-κB | TLR4, NF-κB p65, IκBα | Suppression of phosphorylation and degradation researchgate.netnih.gov |

| Cynatratoside C | MAPK | p38, ERK, JNK | Suppression of phosphorylation researchgate.netnih.gov |

Development of Robust and Scalable Synthetic Pathways

To facilitate further preclinical and potential clinical development, the establishment of efficient and scalable total synthesis routes for this compound is essential. While the compound can be isolated from natural sources like Cynanchum stauntonii, this process can be low-yielding and subject to variability. acs.org

A robust synthetic strategy would:

Enable Access to Analogs: Provide a platform for the synthesis of a wide range of structural analogs for comprehensive SAR studies.

Ensure Supply: Guarantee a consistent and scalable supply of the compound for extensive biological evaluation.

Facilitate Labeling: Allow for the incorporation of isotopic labels for mechanistic and pharmacokinetic studies.

Recent advances in the total synthesis of complex natural products provide a strong foundation for tackling the synthesis of this compound and its congeners. chemistryviews.orgsioc-journal.cnrsc.orgorganic-chemistry.orgnih.gov

Application of Advanced Omics Technologies in Mechanistic Studies

The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global and unbiased view of the cellular response to this compound. thermofisher.commdpi.com These approaches can uncover novel mechanisms of action and identify potential biomarkers of response.

Future studies should leverage:

Transcriptomics (RNA-Seq): To identify genes that are differentially expressed in response to this compound treatment, providing insights into the broader cellular pathways affected. mdpi.com

Proteomics: To analyze changes in the cellular proteome, including post-translational modifications, which can reveal direct and indirect targets of the compound. mdpi.comnih.gov

Metabolomics: To profile changes in cellular metabolites, offering a functional readout of the metabolic pathways perturbed by this compound.

Integrating data from these multi-omics approaches will offer a comprehensive understanding of the compound's biological effects and help to build a more complete picture of its mechanism of action. thermofisher.com

| Omics Technology | Potential Application for this compound Research | Key Insights to be Gained |

|---|---|---|

| Genomics | Identify genetic factors influencing sensitivity to this compound. | Biomarkers for patient stratification. nih.gov |

| Transcriptomics | Profile global gene expression changes upon treatment. | Elucidation of affected signaling pathways and regulatory networks. frontiersin.org |

| Proteomics | Analyze alterations in protein expression and post-translational modifications. | Identification of direct and indirect protein targets. nih.gov |

| Metabolomics | Characterize changes in the cellular metabolome. | Understanding the impact on cellular metabolism and function. |

Exploration of Novel Biological Activities in Defined Preclinical Models

While initial studies have focused on the anti-inflammatory and airway smooth muscle relaxant effects of cynatratosides, there is a need to explore other potential biological activities in well-defined preclinical models. researchgate.netacs.org The structural similarity of this compound to other bioactive steroidal glycosides suggests it may possess a broader pharmacological profile.

Future research should investigate the efficacy of this compound in:

Animal Models of Inflammatory Diseases: Beyond mastitis, its potential in models of arthritis, inflammatory bowel disease, or neuroinflammation should be explored.

Cancer Models: Given the anti-proliferative activity of some steroidal compounds, its effects on various cancer cell lines and in xenograft models should be assessed.

Neurodegenerative Disease Models: The reported neurotrophic effects of related alkaloids warrant an investigation into the potential of this compound in models of Alzheimer's or Parkinson's disease. organic-chemistry.org

The use of relevant and validated preclinical models is critical for assessing the therapeutic potential of this compound and for providing the necessary data to support its progression towards clinical evaluation. pacificbiolabs.comfda.govpharmafeatures.com

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating cynatratoside B from natural sources, and how can purity be validated?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires a combination of NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC-UV analysis. For example, in studies of Xu Changqing (Cynanchum paniculatum), bioactive compounds like this compound were isolated using TCMSP database-guided screening based on bioavailability (OB ≥ 30%) and drug-likeness (DL ≥ 0.18) thresholds . Fluorescence analysis under specific wavelengths (e.g., 254 nm) can further confirm structural integrity .

Q. How is the chemical structure of this compound characterized, and what spectroscopic techniques are essential?

- Answer : Structural elucidation relies on 2D-NMR (COSY, HSQC, HMBC) to assign carbon-hydrogen connectivity, MS for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Fluorescence detection under UV light (e.g., 366 nm) can preliminarily identify this compound derivatives based on distinct emission patterns .

Q. What criteria are used to select this compound as a candidate for pharmacological studies?

- Answer : Selection is based on computational ADME (absorption, distribution, metabolism, excretion) profiling, including OB and DL values, as well as molecular docking scores against disease-specific targets (e.g., EGFR, AR in cervical cancer). For instance, this compound showed a binding energy ≤ -5 kcal/mol with EGFR, indicating stable interactions .

Advanced Research Questions

Q. How can researchers design experiments to validate this compound’s multi-target mechanisms in cancer models?

- Answer : A combination of in vitro (cell viability assays, Western blotting for protein targets) and in silico approaches (molecular dynamics simulations, pathway enrichment analysis) is critical. For example, KEGG and GO analyses using Metascape can identify enriched pathways (e.g., PI3K-Akt signaling) linked to this compound’s activity . Dose-response studies in 3D tumor spheroids may further validate efficacy.

Q. What experimental strategies can resolve contradictions in reported pharmacological activities of this compound across studies?

- Answer : Contradictions may arise from variability in extraction methods, cell lines, or assay conditions. To address this, researchers should:

- Standardize extraction protocols (e.g., solvent polarity, temperature).

- Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests).

- Perform meta-analyses of existing data to identify confounding variables .

Q. How should researchers optimize this compound’s bioavailability in preclinical models?

- Answer : Strategies include:

- Formulation : Nano-encapsulation (e.g., liposomes) to enhance solubility.

- Prodrug design : Chemical modification of glycosidic groups to improve membrane permeability.

- Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentration-time curves and calculate AUC (area under the curve) .

Q. What in silico approaches are most effective for predicting this compound’s off-target effects?

- Answer : Use tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify off-target interactions. Molecular docking with AutoDock Vina and validation via MD simulations (e.g., GROMACS) can assess binding stability. For example, cross-reactivity with CYP450 enzymes should be evaluated to anticipate metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.